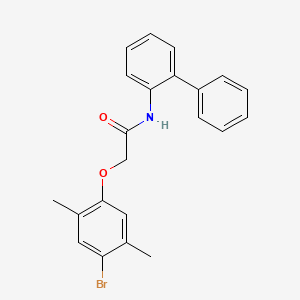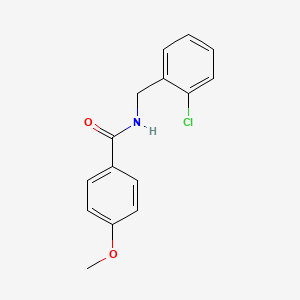![molecular formula C15H18ClNO3 B4961851 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been found to have potential therapeutic applications in the field of breast cancer research.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves its selective binding to estrogen receptors in breast cancer cells. The compound acts as a partial agonist of estrogen receptors, which means that it has both agonistic and antagonistic effects on these receptors. By binding to estrogen receptors, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine can inhibit the growth of estrogen receptor-positive breast cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. In addition, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine has been found to have neuroprotective effects and could be a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its high selectivity for estrogen receptors, its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and its potential therapeutic applications in the field of breast cancer research. However, the limitations of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its limited solubility in water and its potential toxicity to non-target cells.
Direcciones Futuras
The future directions for the research on 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine include the optimization of its synthesis method for higher yield and purity, the development of more water-soluble derivatives of the compound, and the investigation of its potential therapeutic applications in other fields such as neurodegenerative disorders. Other future directions could include the elucidation of the compound's mechanism of action, the investigation of its potential side effects, and the development of more potent and selective derivatives of the compound.
Métodos De Síntesis
The synthesis of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves the reaction of 4-chloro-2-methoxyphenol with propargyl bromide in the presence of potassium carbonate to obtain 4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-ol. This intermediate is then reacted with morpholine in the presence of trifluoroacetic acid to obtain the final product. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The potential therapeutic application of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine lies in its ability to selectively bind to estrogen receptors in breast cancer cells. It has been found to inhibit the growth of estrogen receptor-positive breast cancer cells in vitro and in vivo. The compound has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. These findings suggest that 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine could be a promising candidate for the treatment of breast cancer.
Propiedades
IUPAC Name |
4-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-18-15-12-13(16)4-5-14(15)20-9-3-2-6-17-7-10-19-11-8-17/h4-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPXRKGFGVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)